2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
Description
2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is a piperazine-based ethanone derivative featuring a 4-bromophenoxy group linked to a 2-fluorobenzyl-substituted piperazine moiety.
Properties
Molecular Formula |
C19H20BrFN2O2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrFN2O2/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21/h1-8H,9-14H2 |
InChI Key |
JGCUQUQXSZHTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivatives. This intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group. Finally, the resulting compound is reacted with piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Oxidation Reactions
The ethanone group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the ketone to a carboxylic acid derivative, while milder agents like pyridinium chlorochromate (PCC) yield α,β-unsaturated ketones via dehydrogenation.
Key Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O | 80°C | Carboxylic acid derivative | 72% | |
| PCC/DCM | DCM | 25°C | α,β-Unsaturated ketone | 58% |
Reduction Reactions
The ketone group is reducible to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The fluorobenzyl-piperazine moiety remains intact under these conditions .
Example Reaction Pathway
-
LiAlH₄ in anhydrous THF reduces the ethanone to 2-(4-bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanol.
-
Reaction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate .
Nucleophilic Substitution
The bromophenoxy group participates in SNAr (nucleophilic aromatic substitution) due to electron withdrawal by the bromine atom. Common nucleophiles include amines, alkoxides, and thiols .
Notable Example
-
Reaction with piperazine in DMF at 120°C replaces the bromine atom, forming bis-piperazine derivatives .
-
Yields range from 65–78% depending on solvent polarity and base (e.g., K₂CO₃ vs. Cs₂CO₃) .
Condensation Reactions
The ethanone moiety reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are intermediates for heterocyclic synthesis.
Mechanistic Insights
-
Hydrazine in ethanol forms hydrazones via nucleophilic addition-elimination.
-
Oxime formation with hydroxylamine hydrochloride requires catalytic HCl.
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation or acylation. For example:
-
Reaction with bromoacetyl bromide in acetonitrile yields bis-bromoacetyl derivatives .
-
Alkylation with 4-ethoxybenzyl chloride introduces additional aromatic groups.
Synthetic Utility
| Reaction Type | Reagent | Product Application | Source |
|---|---|---|---|
| Alkylation | 4-Ethoxybenzyl chloride | CNS-targeting pharmacophores | |
| Acylation | Bromoacetyl bromide | Antitumor agent precursors |
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. For example:
-
Palladium-catalyzed coupling with phenylboronic acid replaces bromine with a phenyl group, enhancing lipophilicity .
Optimized Conditions
Structural Insights Influencing Reactivity
-
Crystal Structure Analysis : The 2-fluorobenzyl group induces steric hindrance, slowing electrophilic substitutions at the piperazine ring .
-
Electronic Effects : The para-bromophenoxy group directs electrophiles to the ortho position in aromatic systems .
Comparative Reactivity of Structural Analogs
| Compound Modification | Reaction Rate (vs. Parent) | Key Difference |
|---|---|---|
| 4-Fluorobenzyl substitution | 1.2× faster alkylation | Reduced steric hindrance |
| 3-Chlorophenoxy substitution | 0.8× slower SNAr | Electron-withdrawing effect |
| Pyridinyl-piperazine analog | 1.5× faster oxidation | Enhanced resonance stabilization |
Scientific Research Applications
The compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. These activities are crucial for its potential use in therapeutic applications.
Antimicrobial Activity
Research indicates that 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone has significant antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest the compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for treating resistant infections.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
The anticancer effects may be attributed to mechanisms such as apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit key enzymes involved in various physiological processes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.2 |
| Urease | 5.6 |
These findings indicate potential applications in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition and hyperuremia via urease inhibition.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition compared to standard antibiotics.
- Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, suggesting a mechanism involving programmed cell death.
- Enzyme Inhibition Analysis : A study focused on urease inhibition demonstrated that the compound could significantly reduce urea levels in vitro, indicating its potential application in treating hyperuremia.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Piperazine-Ethanone Derivatives
The activity and physicochemical properties of piperazine-ethanone derivatives are highly dependent on substituents attached to the piperazine ring and the aromatic moieties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Substituents on Piperazine | Aromatic Group | Molecular Weight (g/mol) | Melting Point (°C) | Key References |
|---|---|---|---|---|---|
| Target Compound: 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | 2-Fluorobenzyl | 4-Bromophenoxy | Not reported | Not reported | - |
| 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone | 4-Fluorophenylsulfonyl | 4-Bromophenoxy | 457.31 | N/A | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl | 2-Bromophenyl | 377.25 | 86–87 | |
| 2-Chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone | 2,4-Difluorobenzyl | Chloro | 299.76 | Not reported | |
| 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | 4-Methylpiperazine | 4-Bromophenyl | 297.19 | Not reported |
Key Observations:
- Substituent Effects on Bioactivity : The 2-fluorobenzyl group in the target compound may enhance blood-brain barrier permeability compared to sulfonyl or methylpiperazine substituents, as suggested by QSAR models linking logBB (brain/blood partition coefficient) to antidopaminergic activity .
- Hazard Profiles: Compounds with bromophenyl groups (e.g., 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone) commonly exhibit hazards such as H302 (harmful if swallowed) and H315 (skin irritation), indicating shared toxicity trends in brominated analogs .
Pharmacological Comparisons
Antipsychotic Activity:
- Biphenyl-Aryl Piperazine Derivatives: Analogs like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, a model for atypical antipsychotics. The target compound’s 2-fluorobenzyl group may similarly modulate serotonin (5-HT2A) and dopamine (D2) receptor affinity .
Antifungal and Enzyme Inhibition:
- Pyridine-Based CYP51 Inhibitors: While the target compound lacks direct data, pyridine derivatives like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit CYP51, critical for fungal ergosterol synthesis. The fluorobenzyl group in the target compound could influence similar enzyme interactions .
Antiproliferative Activity:
- Sulfonyl-Tetrazolyl Derivatives: Analogs such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) show antiproliferative effects (melting point 165–167°C). The target compound’s bromophenoxy group may enhance DNA intercalation or topoisomerase inhibition compared to sulfonyl groups .
Biological Activity
The compound 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C19H20BrN2O2
- Molecular Weight : 392.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cancer progression. The presence of the piperazine moiety is significant, as piperazine derivatives are known to exhibit a range of pharmacological activities.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown inhibitory effects on tyrosinase, an enzyme critical in melanin production. For instance, derivatives of piperazine have been reported to inhibit tyrosinase activity, suggesting that this compound may possess similar properties .
Biological Assays and Efficacy
Several studies have evaluated the biological efficacy of piperazine derivatives, focusing on their anticancer and neuropharmacological effects.
Anticancer Activity
In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For example, compounds with structural similarities have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. The compound's ability to inhibit cell proliferation and induce cell death is crucial for its potential use in cancer therapy .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Cancer Cell Lines |
| 4-(4-Fluorobenzyl)piperazin-1-yl derivatives | 18 | PARP1 Inhibition |
| Other Piperazine Derivatives | 40.43 | Tyrosinase Inhibition |
Neuropharmacological Effects
The compound may also exhibit neuropharmacological activity by modulating neurotransmitter systems. Piperazine derivatives are often explored for their potential as antidepressants and anxiolytics due to their interaction with serotonin and dopamine receptors .
Case Studies
-
Tyrosinase Inhibition Study :
A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase. The results indicated that specific modifications to the piperazine ring enhanced the binding affinity and inhibitory potency, suggesting a structure-activity relationship that could be applicable to this compound . -
Anticancer Evaluation :
Another investigation focused on the anticancer activity of piperazine derivatives against breast cancer cells. The study found that certain compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting a bromophenoxy ethanone intermediate with 4-(2-fluorobenzyl)piperazine in the presence of a base (e.g., DIPEA) in dichloromethane (DCM) at room temperature. Purification via flash chromatography or crystallization with diethyl ether is recommended . Yield optimization may require stoichiometric adjustments (e.g., 1.5 equivalents of base) and inert atmosphere conditions to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and piperazine ring conformation, as demonstrated for structurally related piperazine derivatives .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.30–7.56 ppm for bromophenoxy groups), fluorobenzyl CH₂ (δ 3.49–3.82 ppm), and piperazine CH₂ (δ 2.44–3.23 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C 57.21%, H 4.75%, N 7.44% for similar brominated piperazines) .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with enhanced receptor-binding affinity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with biological activity. For aryl piperazines, descriptors like electron affinity (EA) and logBB (brain/blood partition coefficient) predict anti-dopaminergic and anti-serotonergic activity. Substituents at the 2-fluorobenzyl position (e.g., electron-withdrawing groups) enhance receptor interactions, as shown in antipsychotic activity studies . Computational tools like Schrödinger Suite or MOE can generate 3D pharmacophore models to prioritize derivatives .
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to assess compound degradation (e.g., CYP450 interactions), which may explain reduced in vivo efficacy .
- Blood-brain barrier (BBB) permeability : Measure logBB values via in silico models or in situ perfusion studies. Derivatives with logBB > 0.3 are more likely to retain CNS activity .
- Off-target screening : Profile against unrelated receptors (e.g., histamine H₁) to identify confounding interactions .
Q. How can crystallographic data inform the design of selective kinase inhibitors targeting this scaffold?
- Methodological Answer : Co-crystallization with kinase domains (e.g., tyrosine kinases) reveals binding modes. The 4-bromophenoxy group occupies hydrophobic pockets, while the fluorobenzyl-piperazine moiety engages in π-π stacking. Fragment-based screening (e.g., using Chaetomium thermophilum FAD-dependent oxidoreductase) identifies complementary fragments for hybrid inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
